molecular formula C12H8N2O3 B14060404 1-Nitro-10H-phenoxazine CAS No. 26103-27-5

1-Nitro-10H-phenoxazine

Cat. No.: B14060404
CAS No.: 26103-27-5
M. Wt: 228.20 g/mol
InChI Key: GCNGLZIYAVZWBJ-UHFFFAOYSA-N
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Preparation Methods

One common method involves the condensation of 2-aminophenol with nitrobenzene under acidic conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "1-Nitro-10H-phenoxazine" is not available within the provided search results, the information below synthesizes data regarding phenoxazines and related compounds, highlighting potential applications and relevant research findings.

Phenoxazines: General Applications and Research
Phenoxazines have attracted interest due to their numerous applications in material science, including organic light-emitting diodes, photoredox catalysts, and dye-sensitized solar cells . They also possess a range of biological activities, such as antioxidant, antidiabetic, antimalarial, anti-Alzheimer's, antiviral, and anti-inflammatory properties .

Antimicrobial Activity
Substituted 1-nitro-10H-phenothiazines, which are structurally related, have been synthesized and screened for in vitro antimicrobial activities against selected strains of bacteria and fungi . This suggests a potential application of nitro-substituted phenoxazines as antimicrobial agents .

Reactions and Synthesis
The synthesis and reactions of phenoxazines have been explored for several decades, leading to widespread applications in pharmacology and industry . Novel substituted 1-nitro-10H-phenothiazines can be synthesized via Smiles rearrangement .

Material Science
N-arylated phenoxazines are increasingly important in material sciences . Phenoxazine, as an organic-small-molecule chromophore, has garnered attention for its potential electrochromic applications .

Unexpected Rearrangements
Research has shown that phenoxypicramide can unexpectedly rearrange to form 1,3-dinitro-10H-phenoxazine, and the mechanisms of this rearrangement, involving the expulsion of a nitro group, have been discussed .

Comparison with Similar Compounds

1-Nitro-10H-phenoxazine can be compared with other phenoxazine derivatives such as:

This compound stands out due to its unique combination of nitro and phenoxazine moieties, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

26103-27-5

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

1-nitro-10H-phenoxazine

InChI

InChI=1S/C12H8N2O3/c15-14(16)9-5-3-7-11-12(9)13-8-4-1-2-6-10(8)17-11/h1-7,13H

InChI Key

GCNGLZIYAVZWBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=CC=C3O2)[N+](=O)[O-]

Origin of Product

United States

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